

Spectroscopic Profile of 1-Chlorotetradecane: A Technical Guide

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Compound of Interest

Compound Name: **1-Chlorotetradecane**

Cat. No.: **B127486**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-chlorotetradecane**, a long-chain alkyl halide. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-chlorotetradecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.54	Triplet (t)	2H	-CH ₂ -Cl (C1)
1.76	Quintet (p)	2H	-CH ₂ - (C2)
1.26	Multiplet (m)	22H	-(CH ₂) ₁₁ - (C3-C13)
0.88	Triplet (t)	3H	-CH ₃ (C14)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
45.1	-CH ₂ -Cl (C1)
32.8	-CH ₂ - (C2)
29.7 - 29.1 (multiple peaks)	-(CH ₂) ₁₀ - (C4-C13)
26.8	-CH ₂ - (C3)
22.7	-CH ₂ - (C12)
14.1	-CH ₃ (C14)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (asymmetric, -CH ₂ -)
2853	Strong	C-H stretch (symmetric, -CH ₂ -)
1466	Medium	C-H bend (scissoring, -CH ₂ -)
722	Medium	C-H bend (rocking, -(CH ₂)n-)
650	Medium-Weak	C-Cl stretch

Mass Spectrometry (MS)

Key Fragmentation Pattern (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
232/234	< 5	$[M]^+$, $[M+2]^+$ (Molecular ion peak with chlorine isotopes)
91	100	$[C_4H_8Cl]^+$ (Base peak)
57	~80	$[C_4H_9]^+$
43	~75	$[C_3H_7]^+$
71	~60	$[C_5H_{11}]^+$
85	~50	$[C_6H_{13}]^+$
41	~45	$[C_3H_5]^+$
55	~40	$[C_4H_7]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

- Approximately 20-30 mg of **1-chlorotetradecane** was dissolved in 0.7 mL of deuterated chloroform ($CDCl_3$).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Parameters:

- Instrument: A 400 MHz NMR spectrometer.

- ^1H NMR:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
- ^{13}C NMR:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- A drop of neat **1-chlorotetradecane** was placed on the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- A second salt plate was carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Scan range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 32.
- A background spectrum of the clean, empty salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

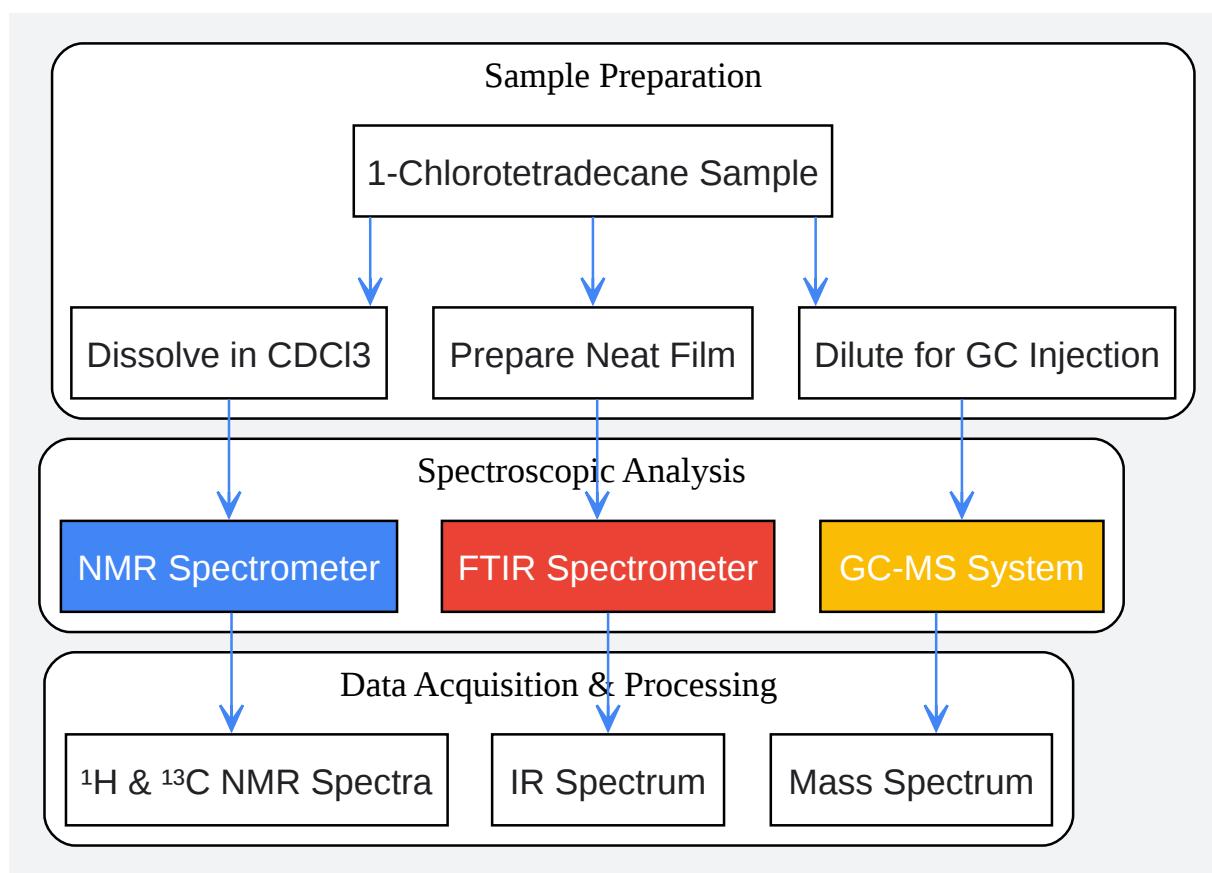
- The sample was introduced via a Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS).
- A capillary column (e.g., DB-5ms) was used for separation.
- Ionization was achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Parameters:

- Instrument: GC-MS system.
- GC Program:
 - Injector temperature: 250 °C.
 - Oven program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
- MS Parameters:
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.
 - Mass range: m/z 40-500.

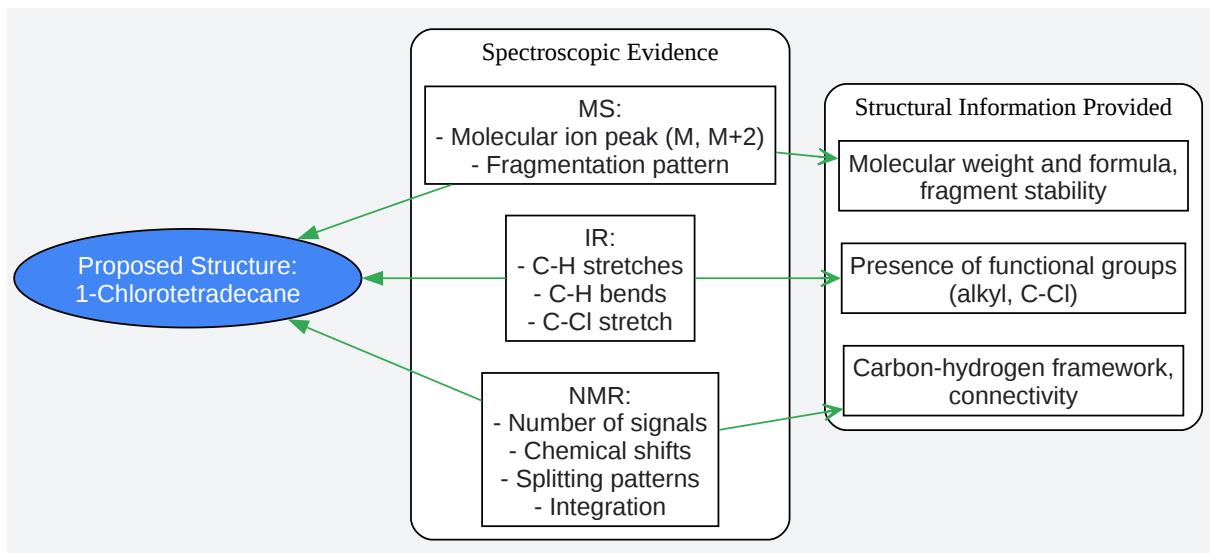
Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **1-chlorotetradecane**.



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Experimental workflow for spectroscopic analysis.



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